molecular formula C8H8ClNO3 B11902054 Methyl 2-((4-chloropyridin-2-yl)oxy)acetate CAS No. 1346707-65-0

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate

Cat. No.: B11902054
CAS No.: 1346707-65-0
M. Wt: 201.61 g/mol
InChI Key: WQTQQGRBDGFFOD-UHFFFAOYSA-N
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Description

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a pyridine derivative, which is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate typically involves the reaction of 4-chloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloropyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-bromopyridin-2-yl)oxy)acetate
  • Methyl 2-((4-fluoropyridin-2-yl)oxy)acetate
  • Methyl 2-((4-iodopyridin-2-yl)oxy)acetate

Uniqueness

Methyl 2-((4-chloropyridin-2-yl)oxy)acetate is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to its bromine, fluorine, or iodine analogs. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

1346707-65-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3

InChI Key

WQTQQGRBDGFFOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NC=CC(=C1)Cl

Origin of Product

United States

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